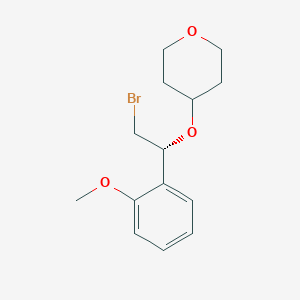

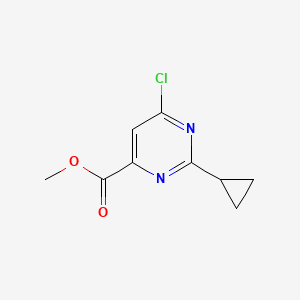

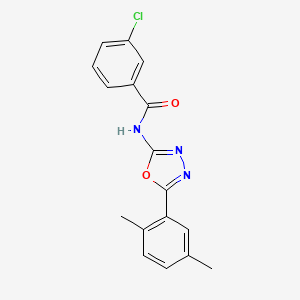

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran, also known as (R)-MBE-THP, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is a member of the enantiomeric pyran family. (R)-MBE-THP has been studied for its ability to act as a chiral template for the synthesis of other molecules, and has been used to create a range of compounds, including polymers materials and pharmaceuticals. In addition, (R)-MBE-THP has been studied for its potential to act as a catalyst in biochemical reactions, as well as its ability to act as a ligand in certain biochemical processes.

Applications De Recherche Scientifique

Diversity-Oriented Synthesis

Diversity-oriented synthesis involves the creation of structurally diverse compounds from available substrates for biological screening. The oxidative carbon-hydrogen bond activation reaction, followed by click chemistry, facilitates the synthesis of substituted tetrahydropyrans, contributing to a library of non-natural compounds for biological target screening (Zaware et al., 2011).

Ligand Synthesis and Metal Complexation

Substituted tetrahydro-2H-pyrans serve as ligands in the synthesis of metal complexes. For example, the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with iodine and its ligation with Ru(II), Cu(I), and Hg(II), demonstrate its utility in forming complexes with diverse stoichiometries and structural characterizations, offering insights into coordination chemistry and potential catalytic applications (Singh et al., 2001).

Corrosion Inhibition

Pyran derivatives have been investigated for their corrosion inhibition properties, highlighting their potential application in protecting metals against acid corrosion. The study on pyran derivatives as corrosion inhibitors for mild steel in sulfuric acid solution illustrates their high efficiency and suggests a mechanism based on adsorption (Saranya et al., 2020).

Isomerization and Intramolecular Redox Reactions

The catalytic isomerization and intramolecular redox reactions of alkynyl ethers to produce dihydropyrans and ketoolefins demonstrate the synthetic utility of tetrahydro-2H-pyrans in organic synthesis, providing access to diverse chemical structures through regioselective ring closure and hydrogen transfer reactions (Shikanai et al., 2009).

Novel Derivative Synthesis

The synthesis of novel pyran derivatives ornamented with free amino and nitrile functionalities showcases the adaptability of tetrahydro-2H-pyrans in creating multifunctional molecules for further chemical exploration and potential biological activity (Kumar et al., 2019).

Propriétés

IUPAC Name |

4-[(1R)-2-bromo-1-(2-methoxyphenyl)ethoxy]oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URENTZAFECEONT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CBr)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)